molecular formula C18H28O3 B1664530 12-Oxo-phytodienoic acid CAS No. 85551-10-6

12-Oxo-phytodienoic acid

Cat. No.: B1664530
CAS No.: 85551-10-6
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-JMTMCXQRSA-N
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Biochemical Analysis

Biochemical Properties

12-Oxo-phytodienoic acid is involved in the regulation of a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants . It interacts with various enzymes and proteins, such as cyclophilin 20–3 (CYP20 –3), a bifunctional enzyme in the chloroplasts that remodels target proteins and transfers electrons to peroxide substrates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by triggering autonomous signaling pathways that regulate jasmonate-responsive genes . These pathways interconnect the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to (-)-jasmonic acid (JA) through a series of reactions. It binds to CYP20 –3, stimulating it to form a complex with serine acetyltransferase1 (SAT1), which triggers the formation of a hetero-oligomeric Cysteine (Cys) synthase complex (CSC) with O-acetylserine(thiol)lyase B .

Metabolic Pathways

This compound is involved in the octadecanoid pathway that converts linolenic acid to jasmonic acid . It interacts with enzymes such as allene oxide synthase (AOS) and allene oxide cyclase (AOC) in this process .

Transport and Distribution

This compound is transported from the plastid to the peroxisome, where it is converted to jasmonic acid . The ATP binding cassette (ABC) transporter protein, COMATOSE (CTS), mediates its transport into the peroxisome .

Subcellular Localization

This compound is synthesized in the chloroplasts of plant cells . After synthesis, it is transported to the peroxisome for further conversion to jasmonic acid .

Chemical Reactions Analysis

Types of Reactions: 12-Oxo-phytodienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Typically involves 12-oxophytodienoate reductase enzymes.

    Michael Addition: Requires thiol-peptides such as glutathione.

Major Products:

Properties

IUPAC Name

8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMAFAPLCGXGK-JMTMCXQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043705
Record name 12-Oxo-phytodienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85551-10-6
Record name 12-Oxo-phytodienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-oxo-PDA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 12-oxo-phytodienoic acid (12-oxo-PDA) and how is it synthesized in plants?

A1: this compound (12-oxo-PDA) is a cyclopentenone oxylipin produced in plants from α-linolenic acid via the octadecanoid pathway. [, , , ] This pathway involves several enzymatic steps, beginning with the action of lipoxygenase (LOX), followed by allene oxide synthase (AOS) and allene oxide cyclase (AOC). [, , ]

Q2: Does the stereochemistry of 12-oxo-PDA impact its metabolism?

A2: Interestingly, studies suggest that the stereochemistry of the side chain at carbon 13 of 12-oxo-PDA does not significantly affect the enzymatic steps involved in its conversion to jasmonic acid. []

Q3: What is the role of this compound reductase (OPR) in 12-oxo-PDA metabolism?

A3: this compound reductase (OPR) catalyzes the reduction of 12-oxo-PDA to its corresponding cyclopentanone derivative, a crucial step in jasmonic acid biosynthesis. [, , ] Interestingly, research in Physcomitrella patens, a type of moss, has revealed an unusual functional property of its OPR enzyme, providing insights into the evolution of jasmonate pathways in plants. []

Q4: How does 12-oxo-PDA act as a signaling molecule in plants?

A4: 12-oxo-PDA can act as a signaling molecule independent of jasmonic acid, triggering distinct sets of genes involved in defense responses, stress acclimation, and growth regulation. [, , , ]

Q5: What are the key differences between 12-oxo-PDA and jasmonic acid signaling?

A5: While both 12-oxo-PDA and jasmonic acid are involved in plant defense and development, they often regulate distinct downstream responses. For instance, 12-oxo-PDA signaling, unlike jasmonic acid, appears to be independent of the CORONATINE INSENSITIVE 1 (COI1) receptor, highlighting the existence of independent signaling pathways. [, ]

Q6: How does 12-oxo-PDA contribute to plant defense against insects?

A6: Research has shown that 12-oxo-PDA plays a role in plant defense against both chewing and piercing-sucking insects. [, ] It can induce callose deposition, a defense mechanism that limits insect feeding and colonization. [] Overexpression of AOC, an enzyme involved in 12-oxo-PDA biosynthesis, was found to enhance resistance to the brown planthopper in rice, while OPR3 overexpression did not have the same effect, suggesting a specific role for 12-oxo-PDA. []

Q7: What is the role of 12-oxo-PDA in plant responses to abiotic stress?

A7: 12-oxo-PDA accumulates in response to various abiotic stresses, including drought and osmotic stress. [, ] Studies have revealed that lipoxygenase 6 (LOX6) is essential for stress-induced 12-oxo-PDA accumulation in roots. [] Moreover, 12-oxo-PDA contributes to the response of Arabidopsis to sorbitol stress, a finding further supported by the observation that oxylipin-deficient plants show altered sensitivity to this stress. []

Q8: Can 12-oxo-PDA move between different parts of a plant?

A8: Yes, recent research has demonstrated that 12-oxo-PDA can translocate from wounded shoots to undamaged roots via the phloem, highlighting its role as a long-distance signaling molecule involved in coordinating plant responses to damage. []

Q9: What is the molecular formula and weight of 12-oxo-PDA?

A9: The molecular formula of 12-oxo-PDA is C18H26O3, and its molecular weight is 290.4 g/mol.

Q10: What analytical techniques are commonly used to study 12-oxo-PDA?

A10: Various analytical techniques are employed to characterize and quantify 12-oxo-PDA, including gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [], and microarray analysis. [] These techniques allow researchers to study the biosynthesis, accumulation, and metabolism of 12-oxo-PDA in various plant species and tissues.

Q11: What are the potential applications of 12-oxo-PDA in agriculture?

A11: Given its role in plant defense, 12-oxo-PDA holds potential for developing novel pest control strategies. [] Understanding its signaling pathways and downstream effects could lead to the development of crop varieties with enhanced resistance to insects and pathogens.

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